N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide
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Overview
Description
N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide typically involves the reaction of pyridine derivatives with dimethylamine. One common method is the oxidation of pyridine to form a pyridylpyridinium cation, which then reacts with dimethylamine . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a nucleophilic catalyst in esterification and other organic transformations.
Biology: The compound can be used in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide exerts its effects involves its role as a nucleophilic catalyst. The compound facilitates the formation of reactive intermediates, which then undergo further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst with similar properties.
2-(Dimethylamino)pyridine: Another derivative with comparable catalytic activity.
Uniqueness
N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
1565630-46-7 |
---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C9H13N3O/c1-10-7-4-5-8(11-6-7)9(13)12(2)3/h4-6,10H,1-3H3 |
InChI Key |
PXUYNFGDNMWTCQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=C(C=C1)C(=O)N(C)C |
Purity |
95 |
Origin of Product |
United States |
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